

# Application Note: Rational Design of Lyophilization Cycles for Injectable Levomefolate Calcium

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

|                |                                          |
|----------------|------------------------------------------|
| Compound Name: | <i>Levomefolate calcium pentahydrate</i> |
| CAS No.:       | 419563-18-1                              |
| Cat. No.:      | B608539                                  |

[Get Quote](#)

## Executive Summary

Levomefolate calcium (L-5-methyltetrahydrofolate calcium, CAS: 151533-22-1) represents the biologically active form of folate, bypassing the enzymatic reduction steps required by folic acid. [1][2] While therapeutically superior, its development into a parenteral (injectable) dosage form is hindered by significant physicochemical instability—specifically susceptibility to oxidative degradation, hydrolysis in acidic environments, and photolability.

This Application Note provides a comprehensive framework for developing a stable lyophilized injectable of Levomefolate calcium. Unlike standard generic protocols, this guide emphasizes a Quality by Design (QbD) approach, focusing on the critical relationship between formulation excipients, thermal history (annealing), and primary drying dynamics to prevent cake collapse and ensure long-term potency.

## Pre-Formulation Characterization

Before attempting a lyophilization cycle, the physicochemical boundaries of the Active Pharmaceutical Ingredient (API) must be mapped. Levomefolate calcium behaves differently than folic acid; it is a salt that exhibits complex solubility and stability profiles.

## Solubility and pH Stability Profile

Levomefolate calcium is sparingly soluble in water (~0.3 – 5 mg/mL) and practically insoluble in organic solvents. Its stability is heavily pH-dependent.

| Parameter          | Characteristic Behavior              | Critical Process Consequence                                                        |
|--------------------|--------------------------------------|-------------------------------------------------------------------------------------|
| Acidic Stability   | Unstable < pH 5.0 (Rapid Hydrolysis) | Constraint: Formulation pH must be buffered > 6.5.                                  |
| Alkaline Stability | Stable > pH 7.0                      | Target: Ideal formulation window is pH 7.0 – 7.5.                                   |
| Oxidation          | Highly Sensitive                     | Requirement: Nitrogen purging and antioxidants (e.g., Ascorbic Acid) are mandatory. |
| Photostability     | Light Sensitive                      | Protocol: All processing must occur under yellow/UV-filtered light.                 |

## Thermal Characterization (DSC)

Determining the critical temperatures—Glass Transition of the freeze-concentrate ( ) and Collapse Temperature ( )—is non-negotiable.

Protocol: Differential Scanning Calorimetry (DSC)

- Sample: 20 µL of candidate formulation (API + Excipients) in aluminum pans.
- Cycle: Cool to -60°C at 5°C/min; Hold 5 min; Heat to 20°C at 10°C/min.
- Analysis: Identify the endothermic shift in the baseline during heating.
  - Target

: Typically -32°C to -28°C for Sucrose/Mannitol mixtures.

- Action: Primary drying shelf temperature must be set to keep product temperature 2-3°C below this value.

## Formulation Strategy

A "rational" formulation for Levomefolate calcium must balance three functions: Solubility enhancement, Cryoprotection, and Oxidative stabilization.

## Excipient Selection Matrix

We utilize a dual-excipient system: Mannitol (Bulking agent/Crystallizing) and Sucrose (Lyoprotectant/Amorphous).

- Buffer: 10mM Sodium Phosphate, pH 7.4. (Citrate is avoided due to potential acidity risks during freezing).
- Antioxidant: Ascorbic Acid (0.1% w/v) or Monothioglycerol. Note: Ascorbic acid also acts as a pH modifier; ensure final pH is readjusted.
- Bulking Agent: Mannitol (3-4% w/v). Provides cake structure.
- Stabilizer: Sucrose (1-2% w/v). Protects the amorphous API phase.

## Formulation Decision Workflow



[Click to download full resolution via product page](#)

Figure 1: Formulation Decision Tree ensuring critical quality attributes (CQAs) are met prior to lyophilization.

## Lyophilization Cycle Protocol

This protocol is designed for a formulation containing Levomefolate Calcium (1 mg/mL), Mannitol (3%), Sucrose (1%), Ascorbic Acid (0.1%).

Equipment Prerequisite: Lyophilizer with controllable shelf temperature ( ), chamber pressure ( ), and preferably Pirani/Capacitance manometer comparison capability.

### Phase 1: Freezing & Annealing

Since Mannitol is used, Annealing is critical to crystallize the mannitol and prevent vial breakage or cake collapse.

- Loading: Load vials at 20°C.
- Freezing: Ramp to -45°C at 0.5°C/min. Hold for 2 hours.
  - Why: Ensures complete solidification of the solute.
- Annealing (Thermal Treatment): Ramp up to -15°C at 1.0°C/min. Hold for 3 hours.
  - Mechanism:[2][3][4] Promotes Ostwald ripening of ice crystals (reducing resistance to vapor flow) and ensures Mannitol crystallization.
- Re-Freezing: Ramp down to -45°C at 0.5°C/min. Hold for 2 hours.

### Phase 2: Primary Drying (Sublimation)

Goal: Remove ice while keeping product temperature ( ) below the collapse temperature ( ).

- Vacuum Initiation: Evacuate chamber to 100 mTorr (0.133 mbar).
- Shelf Ramp: Ramp  
from -45°C to -5°C over 2 hours.
- Primary Drying Hold: Hold  
at -5°C for 12–18 hours.
  - Control Logic: Monitor  
via thermocouples. It should remain near -25°C to -30°C due to evaporative cooling.
  - End Point: When  
converges with  
(shelf temp) and Pirani gauge pressure drops to match Capacitance gauge pressure.

### Phase 3: Secondary Drying (Desorption)

Goal: Remove bound water from the amorphous sucrose phase.

- Ramp: Ramp  
to +25°C at 0.5°C/min.
- Hold: Hold at +25°C for 6 hours.
- Stoppering: Backfill with sterile Nitrogen to 600 Torr (slightly below atmospheric) and stopper vials inside the chamber.
  - Critical: Nitrogen backfill is essential to prevent oxidation of Levomefolate post-process.

### Cycle Visualization



[Click to download full resolution via product page](#)

Figure 2: Thermodynamic stages of the Levomefolate Calcium lyophilization cycle.

## Quality Control & Characterization

Upon completion, the "Elegant Cake" must be validated against quantitative metrics.

| Test                | Method                        | Acceptance Criteria                             |
|---------------------|-------------------------------|-------------------------------------------------|
| Residual Moisture   | Karl Fischer (Coulometric)    | < 2.0% w/w (Critical for preventing hydrolysis) |
| Reconstitution Time | Visual (Add WFI)              | < 30 seconds (Instant dissolution)              |
| Assay / Purity      | HPLC (RP-C18, pH 7.0 buffer)  | 98.0% - 102.0% (Check for oxidative degradants) |
| Particulate Matter  | Light Obscuration (USP <788>) | Pass                                            |
| Cake Appearance     | Visual Inspection             | Uniform, no meltback, no collapse.              |

Analytical Note: When preparing HPLC samples, use chilled solvents and minimize light exposure to prevent artifactual degradation during analysis [1].

## Troubleshooting Guide

- Issue: Cake Collapse / Meltback
  - Cause: Primary drying temperature (

) too high; Product temp exceeded

.

- Solution: Lower

during primary drying or extend the freezing hold time.

- Issue: High Residual Moisture

- Cause: Secondary drying too short or temp too low.

- Solution: Extend secondary drying at +25°C or increase temp to +30°C (if stability data permits).

- Issue: Yellowing of Cake (Degradation)

- Cause: Oxidation during processing.

- Solution: Verify Nitrogen purge integrity; check Ascorbic Acid content; ensure strictly anaerobic compounding.

## References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135564391, Levomefolate calcium. Retrieved from [[Link](#)]
- U.S. Food and Drug Administration (FDA). (2010). Clinical Pharmacology and Biopharmaceutics Review: Beyaz (Levomefolate Calcium). Retrieved from [[Link](#)]
- European Medicines Agency (EMA). Guideline on the pharmaceutical quality of inhalation and nasal products (Relevant for stability testing standards). Retrieved from [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Levomefolate Calcium CAS 151533-22-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma \[hsppharma.com\]](#)
- [2. Levomefolate calcium | 151533-22-1 \[chemicalbook.com\]](#)
- [3. WO2015193778A1 - Crystalline form of levomefolate calcium - Google Patents \[patents.google.com\]](#)
- [4. pharm-int.com \[pharm-int.com\]](#)
- To cite this document: BenchChem. [Application Note: Rational Design of Lyophilization Cycles for Injectable Levomefolate Calcium]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b608539#lyophilization-processes-for-injectable-levomefolate-calcium-formulations\]](https://www.benchchem.com/product/b608539#lyophilization-processes-for-injectable-levomefolate-calcium-formulations)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)